1-(4-Bromo-2-fluoro-5-methylphenyl)thiourea
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Overview
Description
1-(4-Bromo-2-fluoro-5-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, which is further connected to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluoro-5-methylphenyl)thiourea typically involves the reaction of 4-bromo-2-fluoro-5-methylaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with an amine to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluoro-5-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted phenylthioureas depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-2-fluoro-5-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluoro-5-methylphenyl)thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea: Similar structure but with different positions of substituents.
1-(4-Bromo-2-fluoro-3-methylphenyl)thiourea: Another isomer with different substituent positions.
1-(4-Chloro-2-fluoro-5-methylphenyl)thiourea: Chlorine instead of bromine.
Uniqueness
1-(4-Bromo-2-fluoro-5-methylphenyl)thiourea is unique due to its specific arrangement of bromine, fluorine, and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H8BrFN2S |
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Molecular Weight |
263.13 g/mol |
IUPAC Name |
(4-bromo-2-fluoro-5-methylphenyl)thiourea |
InChI |
InChI=1S/C8H8BrFN2S/c1-4-2-7(12-8(11)13)6(10)3-5(4)9/h2-3H,1H3,(H3,11,12,13) |
InChI Key |
HGWJJZJPIVCHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)NC(=S)N |
Origin of Product |
United States |
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